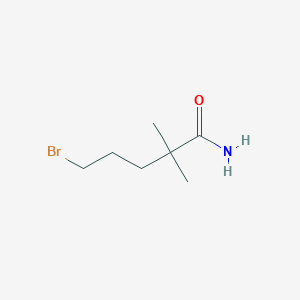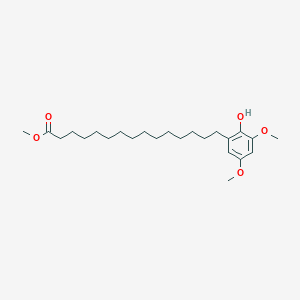
Methyl 15-(2-hydroxy-3,5-dimethoxyphenyl)pentadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 15-(2-hydroxy-3,5-dimethoxyphenyl)pentadecanoate is an organic compound with the molecular formula C24H38O5 It is a methyl ester derivative of a long-chain fatty acid, featuring a phenolic group substituted with two methoxy groups and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 15-(2-hydroxy-3,5-dimethoxyphenyl)pentadecanoate typically involves esterification reactions. One common method is the Fischer esterification, where the corresponding carboxylic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. Techniques such as continuous flow reactors and the use of solid acid catalysts can be employed to optimize the esterification process.
化学反应分析
Types of Reactions
Methyl 15-(2-hydroxy-3,5-dimethoxyphenyl)pentadecanoate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenolic esters.
科学研究应用
Methyl 15-(2-hydroxy-3,5-dimethoxyphenyl)pentadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 15-(2-hydroxy-3,5-dimethoxyphenyl)pentadecanoate involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways and cellular processes. The methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
相似化合物的比较
Similar Compounds
- Methyl 15-hydroxy-pentadecanoate
- Methyl 15-(2-hydroxyphenyl)pentadecanoate
- Methyl 15-(3,5-dimethoxyphenyl)pentadecanoate
Uniqueness
Methyl 15-(2-hydroxy-3,5-dimethoxyphenyl)pentadecanoate is unique due to the presence of both hydroxyl and methoxy groups on the phenolic ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for research and application development.
属性
CAS 编号 |
111755-18-1 |
|---|---|
分子式 |
C24H40O5 |
分子量 |
408.6 g/mol |
IUPAC 名称 |
methyl 15-(2-hydroxy-3,5-dimethoxyphenyl)pentadecanoate |
InChI |
InChI=1S/C24H40O5/c1-27-21-18-20(24(26)22(19-21)28-2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-23(25)29-3/h18-19,26H,4-17H2,1-3H3 |
InChI 键 |
CXPLBHANERVDIX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1)OC)O)CCCCCCCCCCCCCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


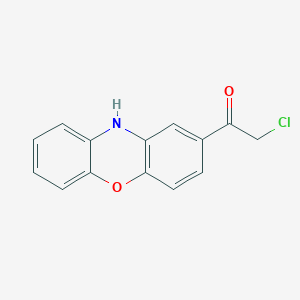
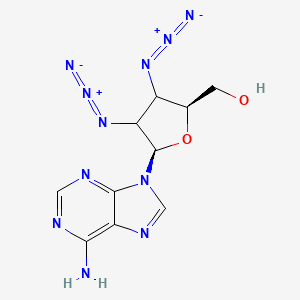
![Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone](/img/structure/B14308004.png)
![5-[(2,4-Diaminopyrimidin-5-yl)methyl]-3-methoxy-2-(methylsulfanyl)phenol](/img/structure/B14308010.png)
![6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid](/img/structure/B14308013.png)
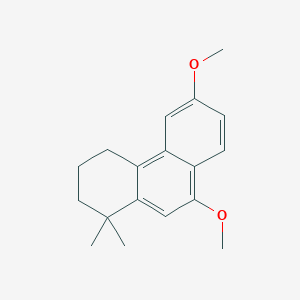
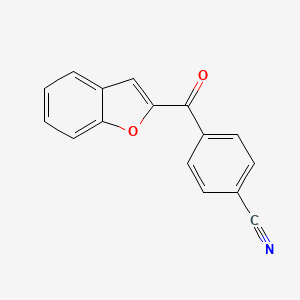
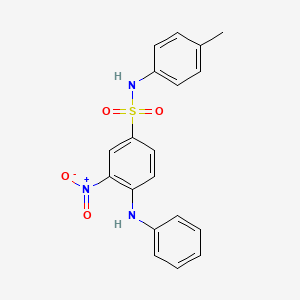
![1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol](/img/structure/B14308052.png)
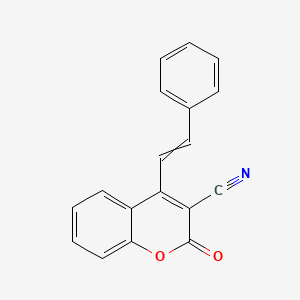
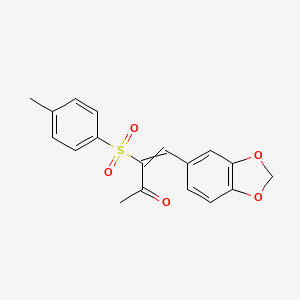
![Phenyl[4-(phenylselanyl)phenyl]methanone](/img/structure/B14308077.png)
